2-二苯并呋喃羧酸

描述

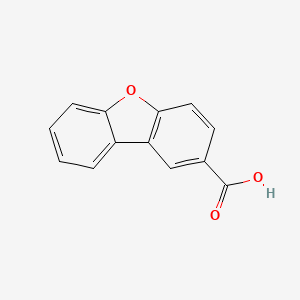

2-Dibenzofurancarboxylic acid is a chemical compound that is part of the dibenzofuran family. While the provided papers do not directly discuss 2-dibenzofurancarboxylic acid, they do provide insights into related compounds and their synthesis, properties, and applications. For instance, compounds such as 2,3-dihydrobenzofuran-2-carboxylic acids have been studied for their potential as PPARalpha agonists with hypolipidemic activity .

Synthesis Analysis

The synthesis of related dibenzofuran derivatives has been explored through various methods. One approach involves the rhodium-catalyzed intramolecular C-H arylation of 2-aryloxybenzoic acids, which results in high yields of dibenzofuran derivatives . Another method includes a one-pot synthesis of 2-arylbenzofuran-3-carboxylic acids via Cu-catalyzed consecutive hydroxylation and aerobic oxidative cycloetherification under microwave conditions . Additionally, a metal-free coupling reaction between 2-vinylphenols and carboxylic acids has been developed to synthesize 3-acyloxy-2,3-dihydrobenzofurans . A novel electrochemical sequential aryl radical cyclization-carboxylation of 2-allyloxybromobenzenes has also been used to synthesize 2,3-dihydrobenzofuran-3-ylacetic acids .

Molecular Structure Analysis

The molecular structure of dibenzofuran derivatives can be complex and is often elucidated using various analytical techniques. For example, the structure of 6-hydroxy-2-methylbenzofuran-4-carboxylic acid was determined using NMR, ESI-MS, FT-IR, and single-crystal X-ray diffraction . These techniques are crucial for confirming the identity of synthesized compounds and for understanding their molecular interactions.

Chemical Reactions Analysis

Dibenzofuran derivatives can undergo a variety of chemical reactions. The papers provided discuss several reactions, including decarbonylation , cycloetherification , and radical cyclization-carboxylation . These reactions are important for the synthesis of dibenzofuran derivatives with specific functional groups that may confer desired biological activities or physical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of dibenzofuran derivatives are influenced by their molecular structure. While the provided papers do not detail the properties of 2-dibenzofurancarboxylic acid specifically, they do mention properties of related compounds. For example, certain 2,3-dihydrobenzofuran-2-carboxylic acids display excellent cholesterol- and triglyceride-lowering activity in animal models . The presence of specific functional groups, such as hydroxyl or carboxylic acid groups, can significantly affect the solubility, reactivity, and biological activity of these compounds.

科学研究应用

Sulfhydryl Group Determination : 2-Dibenzofurancarboxylic acid derivatives have been utilized in biochemical research for determining sulfhydryl groups in biological materials, demonstrating their significance in analytical biochemistry (Ellman, 1959).

Organic Synthesis in Water : Research has been conducted on the synthesis of benzimidazoles in high-temperature water, showcasing the potential of 2-Dibenzofurancarboxylic acid in facilitating environmentally friendly organic synthesis (Dudd et al., 2003).

Glycan Analysis in Biomedical Research : In the field of biomedical research, derivatives of 2-Dibenzofurancarboxylic acid have been used for glycan analysis, particularly in enhancing mass spectrometric sensitivity for glycan identification, highlighting its importance in glycomics (Hronowski et al., 2020).

Molecular Salt Synthesis for Pharmaceutical Applications : The compound has been involved in the synthesis of molecular salts of benzoic acid derivatives, which are significant in pharmaceutical applications, particularly for antiviral agents (Oruganti et al., 2017).

Polymer Chemistry Applications : 2-Dibenzofurancarboxylic acid is utilized in polymer chemistry, specifically in the synthesis of 2-vinylbenzoic acids, which are key precursors for important bioactive molecules (Ram et al., 2020).

Dermal Metabolism Research : The compound has been studied in the context of dermal metabolism, particularly in understanding the absorption and hydrolysis of parabens in human and minipig skin, demonstrating its relevance in toxicological studies (Jewell et al., 2007).

Heterocyclic Compound Synthesis for Environmental Science : Its derivatives have been investigated for the synthesis of condensed heterocyclic compounds in environmental science, emphasizing the compound's role in green chemistry (Shimizu et al., 2009).

Antitumor Agent Research : The compound has been a part of research into potential antitumor agents, particularly those inhibiting tubulin polymerization, underscoring its potential in cancer research (Pieters et al., 1999).

Drug Metabolism Studies : It has been identified as a product in human aspirin metabolism, indicating its relevance in pharmacological research (Grootveld & Halliwell, 1988).

Alkaloid Synthesis in Organic Chemistry : This acid has been used in the synthesis of alkaloids, as demonstrated in the total synthesis of the marine indole alkaloid eudistomin U (Panarese & Waters, 2010).

未来方向

2-Dibenzofurancarboxylic acid is attracting increasing attention because of its potential applications as a sustainable substitute to petroleum-derived terephthalic acid for the production of bio-based polymers, such as poly(ethylene 2,5-furandicarboxylate) (PEF) . It has shown potential in various fields of research and applications.

属性

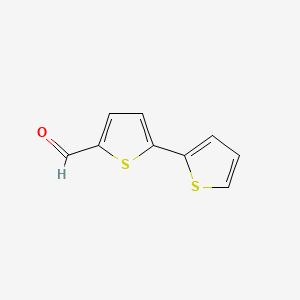

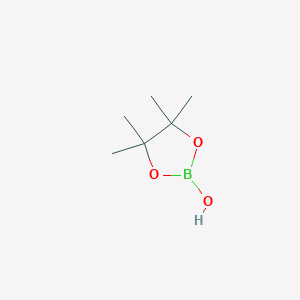

IUPAC Name |

dibenzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O3/c14-13(15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGKPZVGCVIWBNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20329104 | |

| Record name | 2-Dibenzofurancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20329104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Dibenzofurancarboxylic acid | |

CAS RN |

22439-48-1 | |

| Record name | 2-Dibenzofurancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20329104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycine](/img/structure/B1330766.png)

![2H-Pyrido[4,3-b][1,4]thiazin-3(4H)-one](/img/structure/B1330787.png)